molecular formula C3H7NO2 B106953 3-Amino-2,2,3,3-tetradeuteriopropanoic acid CAS No. 116173-67-2

3-Amino-2,2,3,3-tetradeuteriopropanoic acid

Cat. No. B106953
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
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Description

3-Amino-2,2,3,3-tetradeuteriopropanoic acid is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. While the provided papers do not directly discuss 3-amino-2,2,3,3-tetradeuteriopropanoic acid, they do provide insights into the synthesis and properties of related β-amino acids, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of β-amino acids is a topic of interest due to their biological significance and potential pharmaceutical applications. Paper describes the stereoselective preparation of various 2-fluoro and difluoro-3-amino carboxylic acid derivatives from common amino acids like alanine and valine. The use of (diethylamino)sulfur trifluoride (DAST) in the synthesis process is highlighted, which could be analogous to the methods used for deuterating compounds to produce 3-amino-2,2,3,3-tetradeuteriopropanoic acid. Paper discusses the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, using electrophilic attack strategies. This approach may be relevant for the synthesis of deuterated β-amino acids. Lastly, paper presents a one-pot synthesis method for 3-amino-3-arylpropionic acids, which could potentially be adapted for the synthesis of deuterated compounds.

Molecular Structure Analysis

The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon atom. The papers discuss the incorporation of fluoro-β-amino acid residues into various cyclic peptides and pyrimidinones, providing structural data such as bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of such molecules, which is likely similar to that of 3-amino-2,2,3,3-tetradeuteriopropanoic acid.

Chemical Reactions Analysis

The chemical reactivity of β-amino acids is influenced by the presence of substituents on the β-carbon, which can affect the acidity of the amino group and the reactivity of the carboxylic acid group. The papers do not directly address the chemical reactions of deuterated β-amino acids, but the synthesis and characterization of fluoro-substituted β-amino acids and the discussion of reaction mechanisms in the one-pot synthesis provide insights into the types of chemical reactions that such compounds may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids, such as melting points, spectroscopic characteristics (IR, NMR, MS), and optical rotation values, are thoroughly characterized in the papers . These properties are essential for the identification and analysis of β-amino acids and their derivatives. The deuterium substitution in 3-amino-2,2,3,3-tetradeuteriopropanoic acid would likely influence its physical properties, such as NMR spectroscopic data, due to the isotope effect.

Scientific Research Applications

1. Peptide Modification and Live Cell Labeling

A derivative of 3-Amino-2,2,3,3-tetradeuteriopropanoic acid, namely 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, has been synthesized and shown potential in peptide modification and live cell labeling. This compound demonstrates better water solubility and ease of synthesis compared to other similar compounds. It is stable in biological media and has been used for cancer cell labeling. This derivative can act as an analogue of phenylalanine or tyrosine in peptides, exhibiting significant biological activity (Ni et al., 2015).

2. Synthesis of α-Deuterated α-Amino Acids

α-Deuterated-α-amino acids, a class of stable isotopically labeled compounds, are crucial in advanced biomedical research. A method for preparing α-2H-α-amino acids with high enantiomeric purity and up to 99% deuteration has been developed. This method involves dynamic kinetic resolution and formation of intermediate Ni(ii) complexes, offering potential wide application for tailor-made α-2H-α-amino acids (Takeda et al., 2017).

3. Genetic Incorporation in Proteins

The fluorescent amino acid, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), which can be genetically incorporated into proteins in yeast, is a derivative of 3-Amino-2,2,3,3-tetradeuteriopropanoic acid. This small, environmentally sensitive fluorophore has been used to probe local structural changes in proteins, indicating its utility in understanding protein structure and interactions (Lee et al., 2009).

Safety And Hazards

The safety and hazards associated with 3-Amino-2,2,3,3-tetradeuteriopropanoic acid are not explicitly provided in the search results .

properties

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIRNVEIXFBKS-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2,3,3-tetradeuteriopropanoic acid

Synthesis routes and methods I

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
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Synthesis routes and methods II

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
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Synthesis routes and methods III

Procedure details

In 10 ml of water, 226 mg (1 m.mol) of carnosine and 84 mg (1 m.mol) of sodium hydrogen carbonate were dissolved. The resultant solution and a solution of 380 mg (1 m.mol) of the N-hydroxysuccinimide ester of oleic acid of high purity obtained in Reference Example in 10 ml of tetrahydroxyfuran added thereto were stirred at normal room temperature with a magnetic stirrer and thus left reacting with each other for 15 hours. From the resultant reaction solution, about 200 mg of N-oleoyl-carnosine of high purity was obtained by acidifying the reaction solution with 6N hydrochloric acid, extracting the acidified reaction product from ethyl acetate, and repeatedly subjecting the extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v). This N-oleoyl-carnosine was analyzed by IR, , 1H-NMR and 13C-NMR. In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion), originating in oleic acid and the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion), originating in imidazole were discernible. Further, a marked decrease was found in the peak, 1,4580 cm-1 (NH deformation), prominent in the chart of carnosine. In the 1H-NMR spectrum, a chemical shift of the C9, C10 cis-form proton in the magnitude of 5.30 ppm originating in oleic acid was discernible. The integral ratio implied the presence of an amide bond between an oleic acid and a carnosine. From the --COOH of oleic acid, the magnitude of chemical shift of the proton of carbon at the alpha position was found to have shifted from 2.30 ppm to 2.00 ppm and that of chemical shift of the proton of carbon at the beta position was found to have shifted from 1.60 ppm to 1.45 ppm. In the 13C-NMR spectrum, the magnitude of chemical shift of the carbon of --COOH of oleic acid was found to have shifted from 180.40 ppm to 170.59 ppm. These results indicate that the oleic acid formed an amide bond with the beta-alanine residue of carnosine. The infrared absorption spectrum is shown in FIG. 1.
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tetrahydroxyfuran
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10 mL
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N-hydroxysuccinimide ester
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380 mg
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N-oleoyl-carnosine
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200 mg
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226 mg
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84 mg
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 2
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 3
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 4
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 5
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 6
3-Amino-2,2,3,3-tetradeuteriopropanoic acid

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